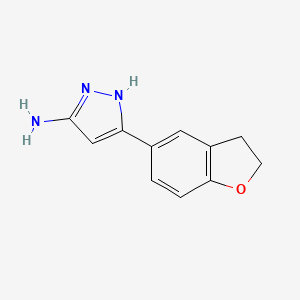
3-Amino-5-(2,3-dihydro-5-benzofuryl)pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,3-Dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-amine is a heterocyclic compound that features both a benzofuran and a pyrazole ring. Compounds containing benzofuran rings are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of the pyrazole ring further enhances the compound’s potential for various pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-amine typically involves the construction of the benzofuran ring followed by the formation of the pyrazole ring. One common method for synthesizing benzofuran derivatives is through a free radical cyclization cascade, which is highly efficient for creating complex polycyclic structures . Another method involves the use of proton quantum tunneling, which minimizes side reactions and yields high purity products .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and ability to produce high yields . This method is particularly useful for synthesizing benzofuran-2-yl compounds, which can then be further modified to include the pyrazole ring.
Chemical Reactions Analysis
Types of Reactions
5-(2,3-Dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the benzofuran ring to a dihydrobenzofuran ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the benzofuran or pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce functional groups like halogens or alkyl groups.
Scientific Research Applications
5-(2,3-Dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-amine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential as an anti-tumor and antibacterial agent.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to inhibit the production of pro-inflammatory cytokines, making it effective in anti-inflammatory treatments . The pyrazole ring can interact with various enzymes and receptors, contributing to the compound’s overall pharmacological activity.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone have similar structures and biological activities.
Pyrazole Derivatives: Compounds containing pyrazole rings, such as 1-methyl-1H-pyrazol-4-yl derivatives, share similar pharmacological properties.
Uniqueness
What sets 5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-amine apart is its unique combination of benzofuran and pyrazole rings, which endows it with a broader spectrum of biological activities and potential applications. This dual-ring structure enhances its versatility and effectiveness in various scientific and industrial applications.
Properties
Molecular Formula |
C11H11N3O |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C11H11N3O/c12-11-6-9(13-14-11)7-1-2-10-8(5-7)3-4-15-10/h1-2,5-6H,3-4H2,(H3,12,13,14) |
InChI Key |
LYDIFNSZOYPING-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C3=CC(=NN3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



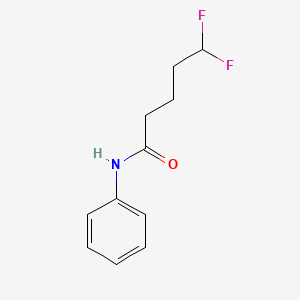
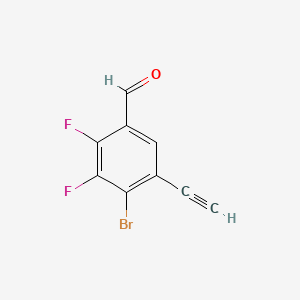
![4-[(2,2-Dimethylpropanoyl)oxy]butanoic acid](/img/structure/B13476027.png)
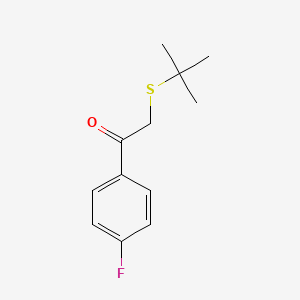
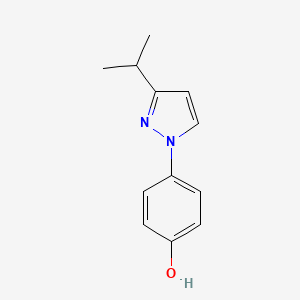
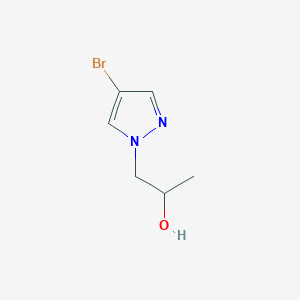
![7-iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B13476061.png)
![6',7'-dimethoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B13476066.png)
![methyl({1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine dihydrochloride](/img/structure/B13476072.png)

![Methyl 1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylate hydrochloride](/img/structure/B13476094.png)
![Tert-butyl N-[4-(acetylsulfanyl)-2-methylbutan-2-YL]carbamate](/img/structure/B13476099.png)
![1-[(3R)-1-benzylpiperidin-3-yl]methanamine dihydrochloride](/img/structure/B13476101.png)
